E-2,3-dimethyl-3-dodecene
Description
E-2,3-dimethyl-3-dodecene is an unsaturated hydrocarbon with a 12-carbon chain (dodecene backbone) featuring a double bond at the third carbon and methyl substituents at the second and third positions. Its E (trans) configuration indicates that the substituents on either side of the double bond are oriented oppositely.
Properties
Molecular Formula |
C14H28 |
|---|---|
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3/b14-12+ |
InChI Key |
VHLOJMKUCZZJEL-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCC/C=C(\C)/C(C)C |
Canonical SMILES |
CCCCCCCCC=C(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-2,3-Dimethyl-3-dodecene typically involves the use of thiol esters and organolithium reagents. One common method includes the reaction of S-phenyl decanoate with butyllithium in the presence of diisopropylamine and tetrahydrofuran. The reaction is carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: E-2,3-Dimethyl-3-dodecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids.
Reduction: Hydrogenation of the double bond can convert it into the corresponding alkane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Scientific Research Applications
E-2,3-Dimethyl-3-dodecene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of E-2,3-Dimethyl-3-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming an oxacyclopropane ring . This compound’s reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the evidence lacks explicit data on E-2,3-dimethyl-3-dodecene, several analogous compounds are listed, allowing inferred comparisons based on shared structural motifs:
2,3-Dimethyloctane (CAS 7146-60-3)
- Structure : A saturated branched alkane with an 8-carbon chain and methyl groups at positions 2 and 3.
- Key Differences :
Dodecanoic Acid, Methyl Ester (CAS 111-82-0)
- Structure: A methyl ester of dodecanoic acid (lauric acid), featuring a 12-carbon chain with an ester functional group.
- Key Differences: Functional Group: The ester group introduces polarity and hydrogen-bonding capacity, unlike the nonpolar alkene in this compound. Applications: Used in surfactants and lubricants, whereas the dodecene derivative may serve as a monomer in polymerization .
3-Phenyldodecane (CAS 4621-36-7)
- Structure : A dodecane chain with a phenyl substituent at the third carbon.
- Key Differences :
Challenges in Comparative Analysis
The evidence highlights critical gaps:
- Lack of Direct Data: No studies explicitly address this compound’s properties, synthesis, or applications.
- Contradictions: discusses conformational variations in unrelated macrocycles, which cannot be extrapolated to this compound without further validation .
Proposed Research Directions
To address these gaps, future studies should:
Characterize the physical properties (e.g., boiling point, solubility) of this compound.
Investigate its stereochemical stability and reactivity in polymerization or catalytic hydrogenation.
Compare thermodynamic parameters (e.g., enthalpy of combustion) with analogs like 3-phenyldodecane.
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